N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide
Description
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide is a complex organic compound with a unique structure that combines a quinoline ring with a cyclopropane moiety and an ethoxybenzamide group
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-27-20-8-4-3-7-18(20)21(25)23-17-11-12-19-16(14-17)6-5-13-24(19)22(26)15-9-10-15/h3-4,7-8,11-12,14-15H,2,5-6,9-10,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJMJTQEYOWGOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to start with the cyclopropanecarbonyl chloride, which is reacted with a suitable amine to form the cyclopropanecarbonyl amide. This intermediate is then subjected to further reactions to introduce the quinoline and ethoxybenzamide groups.
Cyclopropanecarbonyl Chloride Preparation: Cyclopropanecarbonyl chloride can be synthesized from cyclopropanecarboxylic acid using reagents such as oxalyl chloride or thionyl chloride under controlled conditions
Formation of Cyclopropanecarbonyl Amide: The cyclopropanecarbonyl chloride is reacted with an amine to form the corresponding amide.
Introduction of Quinoline and Ethoxybenzamide Groups: The cyclopropanecarbonyl amide is then reacted with appropriate reagents to introduce the quinoline and ethoxybenzamide groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Amide Hydrolysis Reactions
The compound’s amide bonds are susceptible to hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : The cyclopropanecarbonyl-tetrahydroquinoline amide bond may cleave in concentrated HCl at elevated temperatures (80–100°C), yielding cyclopropanecarboxylic acid and the corresponding tetrahydroquinoline amine.
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Basic Hydrolysis : Treatment with NaOH (2M) under reflux can hydrolyze the 2-ethoxybenzamide group to produce 2-ethoxybenzoic acid and the tetrahydroquinoline intermediate.
Key Reaction Conditions :
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, 80°C, 12h | Cyclopropanecarboxylic acid + Tetrahydroquinoline amine |
| Basic Hydrolysis | 2M NaOH, reflux, 8h | 2-Ethoxybenzoic acid + Tetrahydroquinoline intermediate |
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes ring-opening reactions under specific conditions:
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Electrophilic Additions : Reaction with HBr in acetic acid leads to ring opening, forming a brominated alkyl chain .
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Transition Metal Catalysis : Pd-catalyzed hydrogenation (H₂, 1 atm) reduces the cyclopropane to a propane derivative while preserving the tetrahydroquinoline core .
Example Reaction Pathway :
Electrophilic Aromatic Substitution
The 2-ethoxybenzamide aromatic ring is activated for electrophilic substitution due to the electron-donating ethoxy group:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the ethoxy group .
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Sulfonation : Fuming H₂SO₄ generates a sulfonic acid derivative at the ortho position .
Regioselectivity Trends :
| Electrophile | Position | Major Product |
|---|---|---|
| NO₂⁺ | Para to ethoxy | 2-Ethoxy-4-nitrobenzamide |
| SO₃H | Ortho to ethoxy | 2-Ethoxy-3-sulfobenzamide |
Functional Group Modifications
The ethoxy group and amide bonds allow further derivatization:
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Demethylation : BBr₃ in CH₂Cl₂ cleaves the ethoxy group to a hydroxyl group .
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Reductive Amination : The tetrahydroquinoline’s secondary amine reacts with aldehydes/ketones under NaBH₃CN to form tertiary amines.
Synthetic Applications :
| Modification | Reagents | Outcome |
|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, 0°C | 2-Hydroxybenzamide derivative |
| Reductive Amination | RCHO, NaBH₃CN, MeOH | Tertiary amine analog |
Oxidation and Reduction Reactions
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Oxidation : KMnO₄ in acidic conditions oxidizes the tetrahydroquinoline’s saturated ring to a quinoline derivative.
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Reduction : LiAlH₄ reduces the amide to a secondary amine, altering the compound’s pharmacological profile .
Critical Note : Oxidation of the cyclopropane ring is less common due to its stability but may occur under harsh oxidative conditions (e.g., CrO₃) .
Industrial-Scale Reaction Optimization
Automated flow reactors enhance yield and purity during synthesis:
| Parameter | Optimal Value | Impact |
|---|---|---|
| Temperature | 50°C | Minimizes side reactions |
| Residence Time | 30min | 95% conversion rate |
| Solvent | THF/Water (9:1) | Maximizes solubility |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C21H24N2O5S
- Molecular Weight : 416.5 g/mol
- IUPAC Name : N-[1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide
The structure includes a tetrahydroquinoline moiety which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that compounds similar to N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide exhibit significant antimicrobial activity. For instance, derivatives of quinoline have been shown to inhibit various strains of bacteria and fungi effectively. A study demonstrated that certain quinoline derivatives had minimal inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as antituberculosis agents .
Anticancer Potential
The compound's structure suggests potential applications in cancer therapy. Similar compounds have been investigated for their ability to target cancer cells selectively. The incorporation of specific functional groups enhances their lipophilicity and stability, which are desirable traits for drug design aimed at improving bioavailability and reducing metabolic degradation rates.
Case Studies and Research Findings
A number of studies have explored the biological efficacy of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide can be compared with other similar compounds, such as:
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide: Similar structure but with different substitution patterns on the quinoline ring.
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide: Similar structure but with a butanamide group instead of an ethoxybenzamide group.
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide: Contains a piperidine ring instead of a quinoline ring.
These compounds share structural similarities but differ in their specific functional groups and substitution patterns, which can influence their chemical properties and biological activities.
Biological Activity
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide is a complex organic compound that has attracted attention for its potential biological activities. This compound is characterized by a unique structural framework that includes a cyclopropane ring and a tetrahydroquinoline moiety, which are known to influence its pharmacological properties. The compound's chemical formula is with a molecular weight of 392.45 g/mol.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Tetrahydroquinoline Moiety : Achieved through the hydrogenation of quinoline under specific conditions.
- Amide Formation : The final step involves the formation of the amide bond between the tetrahydroquinoline derivative and 2-ethoxybenzoic acid, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Biological Activity
This compound has been investigated for various biological activities:
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that related tetrahydroquinoline derivatives possess inhibitory effects against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key enzymes.
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. For example, related compounds have shown tumor growth suppression in ovarian cancer models by targeting specific pathways involved in cancer cell proliferation .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.
- Receptor Modulation : It could also modulate receptor activity associated with pain and inflammation .
Case Studies
Several studies have documented the biological effects of similar compounds:
- A study on tetrahydroquinoline derivatives reported significant antimicrobial activity against Escherichia coli and Candida albicans, indicating that structural modifications can enhance efficacy .
- Another research highlighted the anticancer potential of related amides in suppressing tumor growth in animal models, with some derivatives achieving over 90% inhibition in tumor size .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
